2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a sulfonyl group, a carbonyl group, a piperazine ring, and a pyrrolidinone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrrolidinone rings suggests that the compound has a cyclic structure. The exact three-dimensional shape would depend on the specific arrangement of the functional groups around these rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carbonyl group could undergo reactions like nucleophilic addition or reduction, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of polar functional groups like the sulfonyl and carbonyl groups suggests that the compound might be soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c29-23(26-11-4-5-12-26)20-25-15-17-27(18-16-25)24(30)22-8-13-28(14-9-22)33(31,32)19-10-21-6-2-1-3-7-21/h1-3,6-7,10,19,22H,4-5,8-9,11-18,20H2/b19-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBAJLJCWIVNP-VXLYETTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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